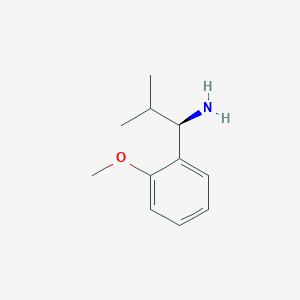

(R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine

描述

属性

分子式 |

C11H17NO |

|---|---|

分子量 |

179.26 g/mol |

IUPAC 名称 |

(1R)-1-(2-methoxyphenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-8(2)11(12)9-6-4-5-7-10(9)13-3/h4-8,11H,12H2,1-3H3/t11-/m1/s1 |

InChI 键 |

RHTDWQDMLUWPQU-LLVKDONJSA-N |

手性 SMILES |

CC(C)[C@H](C1=CC=CC=C1OC)N |

规范 SMILES |

CC(C)C(C1=CC=CC=C1OC)N |

产品来源 |

United States |

准备方法

Grignard Reaction-Based Approach

One well-documented method involves the reaction of a ketone intermediate with an ethyl magnesium halide (Grignard reagent) to form the corresponding alcohol, which is subsequently converted to the amine.

- Starting Material: (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one or analogous ketones.

- Reagents: Ethyl magnesium bromide or ethyl magnesium chloride.

- Solvent: An inert organic ether, preferably tetrahydrofuran (THF), diethyl ether, 2-methyltetrahydrofuran, or tert-butyl methyl ether.

- Conditions: The reaction is carried out at Grignard reagent concentrations between 0.5 M and 2 M, typically at 1 M or 2 M concentration for optimal yield.

- Outcome: Formation of the corresponding alcohol intermediate, which can be further transformed into the amine.

This method emphasizes the use of inert atmosphere and controlled temperature to maintain stereochemical integrity and yield.

Catalytic Hydrogenation and Enzymatic Resolution

In industrial synthesis, more efficient routes are adopted to enhance enantiomeric excess and yield:

- Catalytic Hydrogenation: Use of chiral catalysts to selectively hydrogenate prochiral precursors, yielding the (R)-enantiomer.

- Enzymatic Resolution: Application of enzymes that selectively convert one enantiomer, leaving the desired (R)-enantiomer intact.

These methods provide scalable and selective access to (R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine, particularly valuable for pharmaceutical applications.

Comparative Summary of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Grignard Reaction | Ethyl magnesium halide, THF, inert atmosphere | High stereoselectivity, well-established | Requires strict anhydrous conditions |

| Catalytic Hydrogenation | Chiral catalysts, hydrogen gas | Scalable, high enantiomeric purity | Catalyst cost, reaction optimization needed |

| Enzymatic Resolution | Specific enzymes, mild conditions | High selectivity, environmentally friendly | Enzyme availability, slower reaction |

| Stereoselective Mannich Reaction | Ketones, formaldehyde, amine hydrochloride, L-proline | Direct chiral amine formation | Multi-step, may require purification |

Experimental Considerations and Optimization

- Solvent Choice: Organic ethers such as tetrahydrofuran are preferred for Grignard reactions due to their ability to stabilize the organomagnesium intermediates.

- Temperature Control: Maintaining low temperatures during Grignard addition prevents side reactions and racemization.

- Chiral Catalyst Selection: For hydrogenation, catalysts such as chiral rhodium or ruthenium complexes are commonly employed.

- Purification: Crystallization or chromatographic techniques are used to isolate the (R)-enantiomer with high purity.

化学反应分析

Types of Reactions

®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

科学研究应用

®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of fine chemicals and as a precursor in various industrial processes.

作用机制

The mechanism of action of ®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares (R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine with analogs differing in substituent position, aromatic ring systems, and fluorine substitution.

Table 1: Structural and Functional Comparison

Positional Isomers: Ortho vs. Para Substituents

- The para-methoxy group allows for planar aromatic stacking with receptors, enhancing affinity in some cases .

Fluorinated Analogs

- Fluorination at the 4-position (e.g., (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine ) increases lipophilicity (logP ~2.1 vs. 1.8 for the target compound), improving blood-brain barrier penetration . However, trifluorinated analogs (e.g., (R)-1-(2,4,5-Trifluorophenyl)propan-2-amine ) may exhibit metabolic resistance due to fluorine’s electronegativity and C-F bond stability .

Piperazine Derivatives

- Compounds like HBK15 (from ) replace the phenethylamine backbone with a piperazine ring, enabling dual serotonin/dopamine receptor modulation. These derivatives show higher molecular weights (~412 g/mol) and distinct pharmacokinetic profiles compared to the target compound .

Heterocyclic Variants

- (R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine () introduces a benzoimidazole ring, shifting activity toward histamine or adenosine receptors due to the heterocycle’s hydrogen-bonding capacity .

Pharmacological Implications

- Phenethylamines like the target compound typically exhibit stimulant or entactogen effects, but the 2-methoxy group may attenuate CNS activity compared to unsubstituted methamphetamine .

- Fluorinated analogs are prioritized in drug design for prolonged half-lives, while piperazine derivatives are explored for antipsychotic applications .

生物活性

(R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine, also known as (R)-1-(2-methoxyphenyl)propan-2-amine, is a compound belonging to the phenethylamine class. Its structural characteristics, including a methoxy group and an amine group, position it as a significant subject of study in pharmacology and medicinal chemistry. This article explores its biological activity, including its interaction with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- Structural Features : The compound features a methoxy group attached to a phenyl ring and an amine group, enhancing its lipophilicity and influencing its pharmacokinetics.

Biological Activity Overview

Research indicates that (R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine interacts with various neurotransmitter receptors, potentially influencing mood and behavior. Its structural similarity to other psychoactive substances suggests possible applications in treating neurological disorders.

The compound's binding affinity and selectivity towards specific receptors are crucial for understanding its pharmacological profile. Preliminary studies suggest that it may modulate neurotransmitter systems such as serotonin and dopamine, which are integral to mood regulation and cognitive function.

In Vitro Studies

A recent study evaluated the interactions of (R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine with different biological targets. The findings indicated that the compound could modulate neurotransmitter systems, although detailed interaction studies are necessary to elucidate its mechanism of action fully.

Toxicokinetics

Research on related compounds has shown that N-(2-methoxybenzyl)-substituted phenethylamines exhibit significant metabolic activity in human hepatocellular carcinoma cells. This includes O-dealkylation and glucuronidation processes, which may also apply to (R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine . Understanding these metabolic pathways is essential for assessing the safety and efficacy of the compound in clinical settings.

Comparative Analysis with Analogous Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (R)-1-(4-Methoxyphenyl)-propan-2-amine | Methoxy group on para position | Different stereochemistry affecting biological activity |

| (S)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine | Same structure but different stereochemistry | Potentially different pharmacological effects |

| 1-(4-Hydroxyphenyl)-2-methylpropan-1-amine | Hydroxy group instead of methoxy | Altered solubility and reactivity compared to methoxy derivatives |

The table illustrates how variations in the structural features of related compounds can lead to distinct biological activities. The unique stereochemistry of (R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine enhances its potential therapeutic applications compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the potential of (R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine in treating neurological disorders:

- Neurological Impact : Studies suggest that compounds similar to (R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine may exhibit antidepressant-like effects in animal models, indicating their potential use in treating depression .

- Safety Profile : Toxicological assessments indicate that related phenethylamines can lead to severe adverse reactions; thus, understanding the safety profile of (R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine is crucial for its therapeutic application .

- Metabolic Pathways : Research on metabolic pathways involving similar compounds has provided insights into their pharmacokinetics, which are essential for predicting their behavior in biological systems .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine, and how do reaction conditions influence yield and stereochemistry?

- Answer : The compound is typically synthesized via reductive amination of 2-methoxybenzaldehyde with 2-methylpropan-1-amine using sodium cyanoborohydride (NaBH3CN) as the reducing agent. Catalytic hydrogenation (e.g., Pd/C under H₂) is an alternative for ketone intermediates. Reaction pH (4–6) and temperature (20–25°C) are critical for minimizing racemization. For example, acidic conditions stabilize intermediates but may promote byproducts like imines, while higher temperatures reduce enantiomeric excess (ee). Chiral resolution via diastereomeric salt formation or chiral chromatography is often required post-synthesis .

Q. Which analytical techniques are most effective for confirming the structure and enantiomeric purity of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.8 ppm for methoxy protons, δ 1.2–1.5 ppm for methyl groups) confirm substituent positions and backbone structure .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 180.1382 for C₁₁H₁₇NO) .

- Chiral HPLC/GC : Uses columns like Chiralpak AD-H or Cyclobond I 2000 to determine enantiomeric purity (>98% ee achievable via optimized conditions) .

Q. What are the key considerations in designing stability studies for this amine compound under various pH and temperature conditions?

- Answer :

- pH Stability : The hydrochloride salt form is stable at pH 4–5 but undergoes deprotonation to the free amine above pH 8, affecting solubility. Use buffered solutions (e.g., phosphate buffer) to maintain stability during storage .

- Thermal Stability : Degradation studies at 40–60°C over 4–8 weeks (monitored via HPLC) identify optimal storage temperatures (e.g., –20°C for long-term stability) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor binding assays and in vivo pharmacological activity for this compound?

- Answer :

- Assay Validation : Confirm receptor specificity using knockout models or competitive antagonists (e.g., 5-HT2C receptor studies in ).

- Pharmacokinetic Factors : Assess bioavailability (e.g., plasma protein binding, blood-brain barrier penetration) via LC-MS/MS. Metabolite profiling (e.g., CYP450-mediated oxidation) may explain reduced in vivo efficacy .

- Orthogonal In Vivo Models : Compare results across species (e.g., rodent vs. primate) to account for interspecies metabolic differences .

Q. What strategies optimize enantioselective synthesis to achieve high enantiomeric excess (ee)?

- Answer :

- Chiral Catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation (up to 95% ee) .

- Dynamic Kinetic Resolution : Combine enzymatic resolution (e.g., lipases) with racemization catalysts (e.g., Shvo’s catalyst) to improve yields .

- Crystallization-Induced Diastereomer Transformation : Exploit solubility differences of diastereomeric salts (e.g., tartaric acid derivatives) for >99% ee .

Q. How can conflicting data on the compound’s metabolic stability across preclinical models be addressed?

- Answer :

- Cross-Species Microsomal Assays : Compare hepatic clearance rates in human, rat, and mouse liver microsomes to identify species-specific metabolism (e.g., CYP2D6 vs. CYP3A4 dominance) .

- Isotope-Labeled Tracers : Use ¹⁴C-labeled compound to track metabolite formation via accelerator mass spectrometry (AMS) .

- In Silico Modeling : Apply tools like Schrödinger’s ADMET Predictor to simulate metabolic pathways and prioritize experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。